[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
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Overview
Description
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is investigated for its interactions with various biological targets. It has shown potential as a ligand for certain receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs, particularly in the treatment of neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylurea
- 1-(1,3-Benzodioxol-5-ylmethyl)-1-(2-{4-[6-(2,4-dimethoxyphenyl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-3-ethylurea
- 1-(1,3-Benzodioxol-5-ylmethyl)-1-(2-{4-[6-(2,4-dimethoxyphenyl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-3-ethylurea
Uniqueness
What sets [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H33N3O3 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H33N3O3/c1-19-4-3-5-23(20(19)2)28-12-14-29(15-13-28)26(30)22-8-10-27(11-9-22)17-21-6-7-24-25(16-21)32-18-31-24/h3-7,16,22H,8-15,17-18H2,1-2H3 |
InChI Key |
URVCVZYYCQJQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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